HDAC6 Inhibition Potency and Selectivity Profile for Epigenetic Probe Development
The compound demonstrates potent inhibition of HDAC6 with an IC50 of 14 nM, and a notable selectivity over HDAC1 (IC50 = 35 nM) [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM for HDAC6 |
| Comparator Or Baseline | IC50 = 35 nM for HDAC1 |
| Quantified Difference | 2.5-fold selectivity for HDAC6 over HDAC1 |
| Conditions | In vitro enzyme assays using recombinant human HDAC6 and HDAC1 expressed in Sf9 insect cells. |
Why This Matters
Selective HDAC6 inhibition is a sought-after strategy in oncology and neurology to minimize the toxicity associated with pan-HDAC inhibitors, making this compound a valuable tool for dissecting HDAC isoform-specific biology.
- [1] BindingDB. (n.d.). BindingDB Entry for N-T-Butyl-4-fluorobenzamide (BDBM50105329). Retrieved April 17, 2026. View Source
